molecular formula C11H15N3O4 B14442096 Hydrazinecarboxylic acid, ((3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl)methylene)-, ethyl ester CAS No. 78886-41-6

Hydrazinecarboxylic acid, ((3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl)methylene)-, ethyl ester

Cat. No.: B14442096
CAS No.: 78886-41-6
M. Wt: 253.25 g/mol
InChI Key: USRCVSGDXOOXKM-WLRTZDKTSA-N
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Description

Hydrazinecarboxylic acid, ((3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl)methylene)-, ethyl ester is a complex organic compound with significant potential in various fields of scientific research. This compound features a pyridine ring substituted with hydroxyl and hydroxymethyl groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hydrazinecarboxylic acid, ((3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl)methylene)-, ethyl ester typically involves the reaction of diethylmalonate with hydrazine hydrate under reflux conditions using ethanol as the solvent . This reaction forms malonodihydrazide, which is then further reacted with appropriate reagents to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarboxylic acid, ((3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl)methylene)-, ethyl ester undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

Scientific Research Applications

Hydrazinecarboxylic acid, ((3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl)methylene)-, ethyl ester has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of hydrazinecarboxylic acid, ((3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl)methylene)-, ethyl ester involves its interaction with specific molecular targets and pathways. The hydroxyl and hydrazine groups allow it to form hydrogen bonds and interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives with hydroxyl and hydrazine substitutions, such as:

  • Pyridine-3-carboxylic acid derivatives
  • Pyridine-4-carboxylic acid derivatives
  • Isoxazole derivatives

Uniqueness

What sets hydrazinecarboxylic acid, ((3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl)methylene)-, ethyl ester apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

78886-41-6

Molecular Formula

C11H15N3O4

Molecular Weight

253.25 g/mol

IUPAC Name

ethyl N-[(E)-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylideneamino]carbamate

InChI

InChI=1S/C11H15N3O4/c1-3-18-11(17)14-13-5-9-8(6-15)4-12-7(2)10(9)16/h4-5,15-16H,3,6H2,1-2H3,(H,14,17)/b13-5+

InChI Key

USRCVSGDXOOXKM-WLRTZDKTSA-N

Isomeric SMILES

CCOC(=O)N/N=C/C1=C(C(=NC=C1CO)C)O

Canonical SMILES

CCOC(=O)NN=CC1=C(C(=NC=C1CO)C)O

Origin of Product

United States

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